(p-SCN-Bn)-DOTA is a synthetic, macrocyclic bifunctional chelating agent (BFCA) []. It plays a crucial role in scientific research by acting as a bridge between biomolecules, like antibodies, and radiometals [, , ]. This bridging function is essential for developing targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications [, , , ].
Development of novel radioimmunoconjugates: Continued research focuses on developing new radioimmunoconjugates utilizing (p-SCN-Bn)-DOTA with alternative targeting vectors for broader therapeutic and diagnostic applications [, ].
Improving radiolabeling efficiency and specific activity: Research is ongoing to further optimize radiolabeling procedures, enhance radiochemical yields, and achieve higher specific activity for improved therapeutic and imaging outcomes [, ].
Exploring alternative chelators: Investigations are underway to explore alternative macrocyclic chelators with improved stability and pharmacokinetic properties compared to (p-SCN-Bn)-DOTA [, ].
(p-SCN-Bn)-DOTA is derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) by the introduction of a p-sulfanylbenzyl group. The compound is classified under the category of bifunctional chelators, which are designed to facilitate the attachment of radioisotopes to biological molecules such as peptides and antibodies. This classification allows for the effective targeting of specific tissues or cells in diagnostic imaging and targeted therapy.
The synthesis of (p-SCN-Bn)-DOTA typically involves the reaction of DOTA with p-sulfanylbromobenzene or related derivatives. The general procedure includes:
For instance, one study details the synthesis of DOTA derivatives via nucleophilic addition reactions where p-SCN-Bn-DOTA was reacted with various biomolecules under specific conditions to yield stable conjugates .
The molecular structure of (p-SCN-Bn)-DOTA features a bicyclic system with a central DOTA moiety connected to a benzyl group through a sulfur atom. The key structural elements include:
The molecular formula can be represented as , and its molecular weight is approximately 398.45 g/mol. Structural analyses often reveal a characteristic mass/charge ratio that aligns with theoretical predictions based on its composition .
(p-SCN-Bn)-DOTA participates in various chemical reactions primarily involving metal ion complexation and conjugation with biomolecules:
For example, studies have shown that when (p-SCN-Bn)-DOTA is reacted with peptides or antibodies, it forms stable complexes that retain their radiolabeling properties during biological assays.
The mechanism of action for (p-SCN-Bn)-DOTA involves several steps:
This mechanism highlights the dual functionality of (p-SCN-Bn)-DOTA as both a diagnostic tool and a potential therapeutic agent.
The applications of (p-SCN-Bn)-DOTA span various fields within biomedical research:
(p-SCN-Bn)-DOTA, systematically named S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, is a bifunctional chelator (BFC) engineered to bridge radiometals and biomolecules. Its structure comprises two critical domains:
Table 1: Key Chemical Characteristics of (p-SCN-Bn)-DOTA
Property | Specification |
---|---|
Molecular Formula | C₂₄H₃₃N₅O₈S·2.5HCl·2.5H₂O (hydrated form) |
Molecular Weight | 687.8 g/mol |
CAS Number | 1020407-41-3 |
Purity (HPLC) | ≥95% |
Reactive Functional Group | Isothiocyanate (-N=C=S) |
Metal Coordination Sites | 8 (N₄ from macrocycle, O₄ from carboxylates) |
This architecture allows simultaneous metal chelation and biomolecular conjugation, making it indispensable for synthesizing targeted radiopharmaceuticals [1] [6]. The isothiocyanate group reacts selectively with lysine ε-amines or N-termini of proteins under mild alkaline conditions (pH 8.0–9.0), ensuring minimal biomolecular denaturation [6].
(p-SCN-Bn)-DOTA enables theranostic radiopharmaceuticals—agents combining diagnostic imaging and targeted radiotherapy. Its versatility stems from compatibility with diverse radiometals:
Table 2: Key Radiometal Complexes for Theranostics Using (p-SCN-Bn)-DOTA
Isotope | Emission | Half-Life | Application | Example Conjugate |
---|---|---|---|---|
⁹⁰Y | β⁻ | 64.1 h | Radioimmunotherapy (RIT) | ⁹⁰Y-DOTA-trastuzumab [3] |
¹⁷⁷Lu | β⁻/γ | 6.7 d | RIT/SPECT imaging | ¹⁷⁷Lu-DOTA-rituximab [6] |
⁶⁴Cu | β⁺ | 12.7 h | PET imaging | ⁶⁴Cu-DOTA-rituximab [7] |
²²⁵Ac | α | 9.9 d | Targeted alpha therapy (TAT) | ²²⁵Ac-PRIT hapten [10] |
Conjugates retain antigen-binding specificity post-modification. For example:
(p-SCN-Bn)-DOTA outperforms acyclic (e.g., DTPA) and macrocyclic (e.g., NOTA) chelators in three domains: thermodynamic stability, kinetic inertness, and versatility.
Table 3: Chelator Performance Comparison for Radiometal Complexation
Chelator | Structure | Radiolabeling Conditions | Stability (Serum, 48h) | Metals Optimized |
---|---|---|---|---|
p-SCN-Bn-DOTA | Macrocyclic | 40°C, 30–60 min, pH 5.5 | >94% Cu retention [7] | Y³⁺, Lu³⁺, Ac³⁺, Cu²⁺ |
p-SCN-Bn-DTPA | Acyclic | RT, 15 min, pH 7.0 | <80% Cu retention [7] | In³⁺, Gd³⁺ |
p-SCN-Bn-NOTA | Macrocyclic | RT, 10 min, pH 5.0 | >95% Cu retention [7] | Cu²⁺, Ga³⁺ |
Key Advantages:
However, DOTA requires elevated temperatures (40–60°C) for efficient radiolabeling versus NOTA’s room-temperature kinetics. Innovations like CHX-A″-DTPA (an acyclic cross-bridged chelator) rival DOTA’s inertness with faster labeling but lack its broad metal scope [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7